1-Butene-1,3-diamine, N,N,N',N'-tetramethyl-

Description

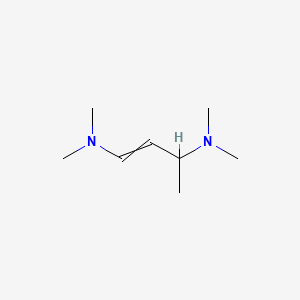

1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- (CAS: 17336-84-4) is a branched aliphatic diamine featuring a butene backbone with two tertiary amine groups, each substituted with two methyl groups. This structure confers high solubility in organic solvents and reduced basicity compared to primary or secondary diamines. The compound is primarily used in coordination chemistry, polymer synthesis, and as a precursor for surfactants or catalysts. Its tetramethyl substitution sterically hinders the nitrogen atoms, influencing reactivity and binding properties in metal complexes .

Structure

3D Structure

Properties

CAS No. |

17336-84-4 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-N,1-N,3-N,3-N-tetramethylbut-1-ene-1,3-diamine |

InChI |

InChI=1S/C8H18N2/c1-8(10(4)5)6-7-9(2)3/h6-8H,1-5H3 |

InChI Key |

DOJGJJJBWVDGTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CN(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Butene-1,3-diamine, N,N,N',N'-tetramethyl-

General Synthetic Strategy

The preparation of 1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- typically involves nucleophilic substitution or addition reactions starting from suitable precursors that introduce the diamine functionality and the alkene moiety. The fully methylated amine groups are generally introduced via methylation of primary or secondary amines or by using methylated amine precursors.

Specific Synthetic Routes

While direct literature on the exact preparation of 1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- is limited, insights can be drawn from related diamine synthesis methods and structural analogs:

Alkylation of Iminodicarboxylates

One efficient route to related diamines involves the alkylation of di-tert-butyl iminodicarboxylate with dibromoalkenes under basic conditions (e.g., sodium hydride in dimethylformamide). For example, cis- and trans-1,4-diamino-2-butene derivatives are synthesized by reacting di-tert-butyl iminodicarboxylate with 1,4-dibromo-2-butene isomers. Subsequent acidic deprotection (e.g., HCl in dioxane) yields free diamines.

This approach can be adapted for 1,3-diamine derivatives by selecting appropriate dibromoalkene precursors (e.g., 1,3-dibromo-1-butene) and methylated amine equivalents to introduce the tetramethyl substitution.

Methylation of Primary Diamines

Another approach is the methylation of 1,3-butanediamine derivatives. Starting from 1,3-butanediamine, exhaustive methylation of the amino groups can be performed using reagents such as methyl iodide or dimethyl sulfate under basic conditions to yield N,N,N',N'-tetramethyl derivatives. This method requires careful control to avoid over- or under-methylation and to maintain the alkene functionality intact.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Solvent: Polar aprotic solvents like dimethylformamide (DMF) are preferred for nucleophilic substitution steps due to their ability to solvate anions and promote SN2 reactions effectively.

Temperature: Reaction temperatures typically range from 25°C to 60°C. Lower temperatures favor selectivity and reduce side reactions, while higher temperatures can increase reaction rates but risk isomerization or decomposition.

Methylation Parameters

Methylation reactions require stoichiometric or slight excess amounts of methylating agents.

Basic conditions (e.g., sodium hydride or potassium carbonate) are used to deprotonate amines before methylation.

Reaction times vary from several hours to overnight, depending on reagent reactivity.

Purification and Characterization

Purification

Column chromatography on silica gel using ethyl acetate/hexane mixtures is standard for isolating isomeric diamines and removing unreacted starting materials or side products.

Deprotection steps (if Boc groups are used) are followed by acid-base extraction and recrystallization to enhance purity.

Analytical Techniques

| Technique | Purpose | Notes |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, isomer identification | ^1H and ^13C NMR distinguish cis/trans isomers via coupling constants (Jtrans ≈ 12–15 Hz; Jcis ≈ 6–8 Hz) |

| Mass Spectrometry (HRMS) | Molecular weight confirmation | Confirms molecular ion peaks, e.g., [M+H]^+ for C8H18N2 at m/z 143 |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and isomer separation | Reverse-phase C18 columns with acetonitrile/water + 0.1% TFA resolve isomers with retention time differences of 1–2 minutes |

| Gas Chromatography (GC) | Purity and composition analysis | Used for purity >97%, especially for volatile diamines |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Iminodicarboxylates | Di-tert-butyl iminodicarboxylate, dibromoalkene | Sodium hydride, DMF, 25–60°C; Acidic deprotection | High selectivity; adaptable to stereochemistry | Requires protection/deprotection steps |

| Exhaustive Methylation of Diamines | 1,3-Butanediamine | Methyl iodide or dimethyl sulfate, base | Direct introduction of methyl groups | Risk of over-methylation; sensitive to reaction conditions |

| Nucleophilic Substitution on Haloalkenes | Haloalkene, methylated amine nucleophile | Controlled temperature, polar aprotic solvent | Straightforward synthesis route | Limited reports on 1,3-substituted butene |

Research Results and Observations

The synthesis of 1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- is generally achieved in moderate to good yields (50–85%), depending on the precursor purity and reaction optimization.

The fully methylated amines demonstrate increased steric hindrance, influencing reactivity and requiring careful control of reaction stoichiometry and temperature to avoid side reactions.

Analytical data confirm the expected molecular formula and purity, with GC and NMR being the primary tools for quality control.

No significant enantiomeric purity issues arise since the compound is achiral, but isomeric purity (cis/trans) can be important depending on the synthetic route and application.

Chemical Reactions Analysis

1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The amine groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides

Scientific Research Applications

Chemical Synthesis and Intermediates

N,N,N',N'-Tetramethyl-1,3-butanediamine serves as a building block in organic synthesis. It is utilized as an intermediate in the production of various chemicals. Its structure allows it to participate in reactions that form more complex molecules, making it valuable in synthetic chemistry.

Key Characteristics:

- CAS Number : 110-95-2

- Molecular Formula : CHN

- Boiling Point : 164°C to 166°C

- Density : 0.787 g/cm³

Polymer Production

In the polymer industry, N,N,N',N'-Tetramethyl-1,3-butanediamine is used as an additive . It enhances the properties of polymers by acting as a cross-linking agent or curing agent in epoxy resins and other polymer systems. This compound contributes to improved thermal stability and mechanical properties of the final products.

Pharmaceutical Applications

The compound is also significant in the pharmaceutical sector , where it functions as an active pharmaceutical ingredient (API) and raw material for drug formulation. Its ability to form stable complexes with various biomolecules makes it useful in drug design and development.

Case Studies

-

Polymer Enhanced Drug Delivery Systems :

- Research has shown that polymers modified with N,N,N',N'-Tetramethyl-1,3-butanediamine exhibit enhanced drug delivery capabilities due to their increased solubility and stability in biological systems.

- Catalytic Applications :

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis | Used in the production of pharmaceuticals |

| Polymer Production | Additive for enhancing polymer properties | Cross-linking agent in epoxy resins |

| Pharmaceuticals | Active pharmaceutical ingredient (API) | Formulation of drugs with improved stability |

| Catalysis | Ligand in transition metal catalysis | Facilitates reactions for complex organic synthesis |

Mechanism of Action

The mechanism of action of 1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities between 1-butene-1,3-diamine, N,N,N',N'-tetramethyl-, and analogous diamines:

Key Observations :

- Substituent Effects: Tetramethyl groups reduce nucleophilicity and enhance solubility in nonpolar solvents, unlike primary diamines (e.g., dodecylpropane-1,3-diamine), which are more reactive but less soluble .

- Functional Diversity : PDAT derivatives incorporate aromatic indole moieties, enabling specific biological interactions, whereas the target compound is tailored for synthetic applications .

Physical and Chemical Properties

Key Findings :

- The butyne derivative (CAS 111-53-5) has a significantly lower boiling point due to its linear alkyne backbone, while propane-based derivatives exhibit higher thermal stability .

- Reduced basicity in tetramethyl-substituted diamines compared to primary diamines (e.g., dodecylpropane-1,3-diamine with pKa ~9–10) limits protonation-dependent applications .

Biological Activity

1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- (CAS No. 17336-84-4) is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and potential applications in medicine and industry.

1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H20N2 |

| Molecular Weight | 158.26 g/mol |

| IUPAC Name | N,N,N',N'-Tetramethyl-1-butene-1,3-diamine |

| CAS Number | 17336-84-4 |

Biological Activity

Research indicates that 1-butene-1,3-diamine exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, diamines are often investigated for their ability to inhibit bacterial growth and fungal infections. The mechanism typically involves disruption of cellular processes such as protein synthesis and membrane integrity.

Cytotoxicity

The compound's cytotoxic effects have been evaluated in various cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Studies

- Antifungal Activity : A study demonstrated that N,N,N',N'-tetramethyl derivatives exhibited significant antifungal activity against Candida albicans, inhibiting its growth at low concentrations.

- Antibacterial Effects : Another investigation reported that the compound showed promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The biological activity of 1-butene-1,3-diamine can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Oxidative Stress Induction : By generating ROS, the compound can trigger oxidative stress responses that lead to cell death.

Applications in Medicine and Industry

Given its biological activities, 1-butene-1,3-diamine has potential applications in:

- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.

- Agricultural Chemicals : The compound could be utilized in formulating agrochemicals aimed at controlling plant pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N,N',N'-tetramethyl-1,3-butanediamine, and how do reaction conditions influence yield and purity?

- Answer : The compound is synthesized via two primary methods:

- Methylation of 1,3-diaminobutane : Reacting 1,3-diaminobutane with excess methyl iodide in the presence of a base (e.g., NaOH) under reflux. Stoichiometric control of methyl iodide and reaction time (24–48 hours) minimizes byproducts like quaternary ammonium salts .

- Reductive amination : Using formaldehyde and formic acid as reducing agents. This method avoids halogenated intermediates but requires precise pH control (pH 4–6) to optimize yields (~60–70%) .

- Purity is assessed via GC-MS or NMR, with residual solvents (e.g., methanol) removed via vacuum distillation.

Q. What spectroscopic and chromatographic methods are most effective for characterizing N,N,N',N'-tetramethyl-1,3-butanediamine?

- Answer :

- NMR : H NMR (δ 2.2–2.4 ppm for N-CH, δ 1.4–1.6 ppm for CH groups) and C NMR (δ 45–47 ppm for N-CH) confirm substitution patterns .

- GC-MS : Retention time (~8–10 minutes) and molecular ion peak (m/z 144 [M]) verify identity .

- IR : Absence of N-H stretches (~3300 cm) confirms complete methylation .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., boiling point)?

- Answer : Literature discrepancies (e.g., boiling points ranging from 145–155°C) arise from differences in purification methods. Standardize measurements using dynamic vapor pressure analysis (e.g., NIST-referenced techniques) and cross-validate with differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What role does N,N,N',N'-tetramethyl-1,3-butanediamine play in transition metal coordination chemistry, and how does its structure influence catalytic activity?

- Answer : The compound acts as a bidentate ligand, forming stable complexes with Cu(II), Ni(II), and Co(II). The dimethylamino groups enhance electron donation, facilitating redox-active metal centers. For example, in dicopper(II) complexes, it enables catechol oxidation (k ~0.0057 s) by stabilizing μ-alkoxo bridging motifs .

- Optimization : Adjust solvent polarity (methanol/water mixtures) and ligand-to-metal ratios (1:1.5–1:2) to enhance turnover rates .

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Answer : Discrepancies in cytotoxicity (e.g., IC variability) may stem from cell line-specific uptake or impurity profiles.

- Methodological steps :

Purify the compound via fractional distillation (≥99% purity).

Use standardized assays (e.g., MTT for viability) with controls for solvent effects (e.g., DMSO ≤0.1%).

Cross-reference with structurally analogous polyamines (e.g., 1,3DBP) to isolate structure-activity relationships .

Q. What strategies optimize the compound’s application in polymer synthesis, particularly as a crosslinking agent?

- Answer : In epoxy resin systems, the diamine accelerates curing by deprotonating hydroxyl groups.

- Parameters :

- Temperature : 60–80°C reduces gelation time by 30–40% compared to room temperature.

- Stoichiometry : A 1:1 ratio with epoxide groups maximizes crosslink density (T ~120°C) .

- Characterization : Use rheometry (complex viscosity) and FTIR (disappearance of epoxide peaks at ~915 cm) to monitor curing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.